4,4,5,5-Tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boronic ester functional group. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 3-(methylsulfinyl)phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is carried out under reflux conditions to facilitate the formation of the boronic ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts, aryl halides, and bases like potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: 4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane.
Reduction: 4,4,5,5-Tetramethyl-2-(3-(methylthio)phenyl)-1,3,2-dioxaborolane.
Substitution: Biaryl compounds with various functional groups depending on the aryl halide used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for detecting biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a transient complex with a palladium catalyst, facilitating the transfer of the aryl group to an aryl halide, resulting in the formation of a biaryl compound. This process involves the formation and cleavage of boron-carbon and palladium-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine
Uniqueness
4,4,5,5-Tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical properties such as increased polarity and potential for further functionalization. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methylsulfinylphenyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3S/c1-12(2)13(3,4)17-14(16-12)10-7-6-8-11(9-10)18(5)15/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVNLMRGJRLGQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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